(2-Nitrophenyl) benzenesulfonate
Description
(2-Nitrophenyl) benzenesulfonate is a sulfonate ester characterized by a benzene ring substituted with a sulfonate group (-SO₃⁻) and a 2-nitrophenyl moiety (a phenyl group with a nitro (-NO₂) substituent in the ortho position). This compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing nitro group, which influences its reactivity, stability, and intermolecular interactions.
Synthesis: The synthesis of sulfonate esters often involves nucleophilic substitution reactions. For example, tris-(4-substituted benzenesulfonate)-diethanolamine reacts with nitrogen heterocycles (e.g., imidazole or benzimidazole) under basic conditions to form sulfonamides .
Applications: Derivatives of 2-nitrophenyl groups are widely used in analytical chemistry as derivatization agents. For instance, compounds like 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) and 5-methylmorfolino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ) serve as internal standards in mass spectrometry due to their stability and detectability .
Properties
CAS No. |
91493-71-9 |
|---|---|
Molecular Formula |
C12H9NO5S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
(2-nitrophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H9NO5S/c14-13(15)11-8-4-5-9-12(11)18-19(16,17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
CWTHJALFQKJYBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Other CAS No. |
91493-71-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The position and nature of substituents on phenyl sulfonates significantly impact their properties:
- Ortho vs. Para Substituents : The nitro group in the ortho position induces steric hindrance and torsional strain, reducing symmetry compared to para-substituted analogs (e.g., sodium dodecyl benzenesulfonate). This steric effect can lower melting points and solubility in polar solvents.
- Electronic Effects : The nitro group’s electron-withdrawing nature increases the electrophilicity of the sulfonate group, enhancing reactivity in nucleophilic substitutions compared to alkyl-substituted sulfonates.
Reactivity and Stability
- Hydrolysis : Sulfonate esters are generally more resistant to hydrolysis than esters (e.g., phenyl benzoate) due to the stronger S-O bond. However, the nitro group in this compound may accelerate hydrolysis under basic conditions by stabilizing transition states through resonance.
- Thermal Stability: The nitro group can reduce thermal stability compared to non-nitrated sulfonates, as nitro compounds are prone to decomposition at elevated temperatures.
Intermolecular Interactions
The nitro group participates in hydrogen bonding and π-π stacking, influencing crystal packing. In contrast, alkyl-substituted sulfonates (e.g., sodium dodecyl benzenesulfonate) rely on hydrophobic interactions for micelle formation . Hydrogen-bonding patterns, as analyzed by graph set theory , may differ significantly between nitrophenyl sulfonates and simpler analogs.
Table 1: Comparative Properties of Selected Sulfonates and Esters
| Property | This compound | Sodium dodecyl benzenesulfonate | Phenyl benzoate |
|---|---|---|---|
| Solubility in Water | Low (steric hindrance) | High (surfactant) | Moderate |
| Reactivity in SN2 | High (electron-withdrawing) | Low | N/A |
| Thermal Stability | Moderate | High | Low |
| Analytical Use | Derivatization agent | Surfactant | Fragrance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
